Litomycin
CAS No.:
Cat. No.: VC1615517
Molecular Formula: C22H20O10
Molecular Weight: 444.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H20O10 |
---|---|
Molecular Weight | 444.4 g/mol |
IUPAC Name | (1R,7S,11S,19S,20R,23R)-5,15,19,23-tetrahydroxy-13,20-dimethyl-8,12,21-trioxahexacyclo[17.2.2.02,18.04,16.06,14.07,11]tricosa-2(18),4,6(14),15-tetraene-3,9,17-trione |
Standard InChI | InChI=1S/C22H20O10/c1-5-11-15(21-8(30-5)4-10(24)32-21)19(27)13-14(17(11)25)20(28)16-12(18(13)26)7-3-9(23)22(16,29)6(2)31-7/h5-9,21,23,25,27,29H,3-4H2,1-2H3/t5?,6-,7-,8+,9-,21-,22-/m1/s1 |
Standard InChI Key | ONQCWTVJMHJRFM-NWVAQQJZSA-N |
Isomeric SMILES | C[C@@H]1[C@]2([C@@H](C[C@@H](O1)C3=C2C(=O)C4=C(C5=C([C@H]6[C@H](CC(=O)O6)OC5C)C(=C4C3=O)O)O)O)O |
Canonical SMILES | CC1C2=C(C3C(O1)CC(=O)O3)C(=C4C(=C2O)C(=O)C5=C(C4=O)C6CC(C5(C(O6)C)O)O)O |
Introduction
Chemical Structure and Properties
Litomycin, also known as Granatomycin C or Granaticin A, is a red-violet pigmented antibiotic of the naphthoquinone type. It belongs to the class of benzoisochromanequinone (BIQ) polyketides, characterized by a complex polycyclic structure .
Basic Chemical Information
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₀O₁₀ |
Molecular Weight | 444.4 g/mol |
Chemical Structure | Benzoisochromanequinone polyketide |
IUPAC Name | (1R,7S,11S,19S,20R,23R)-3,17,19,23-tetrahydroxy-13,20-dimethyl-8,12,21-trioxahexacyclo[17.2.2.0(2,18).0(4,16).0(6,14).0(7,11)]tricosa-2(18),3,6(14),16-tetraene-5,9,15-trione |
ChEBI ID | CHEBI:5533 |
Synonyms
Synonym |
---|
Litomycin |
Litmomycin |
Granaticin A |
Granatomycin C |
Antibiotic WR-141 |
Physical Properties
Litomycin displays distinctive color characteristics that change with pH conditions. In acidic environments, it exhibits a red coloration with maximum absorption at approximately 300 and 500 nm. When exposed to basic conditions, it shifts to a blue color with maximum absorption at around 300 and 600 nm . The pure form of the compound crystallizes as red cubic crystals, reminiscent of garnet minerals, which inspired its nomenclature .
Natural Sources and Biosynthesis
Producing Organisms
Litomycin has been reported in several species of Streptomyces, including:
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Streptomyces albidoflavus
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Streptomyces coelicolor
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Streptomyces olivaceus
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Streptomyces lateritius
Biosynthetic Pathway
The biosynthesis of litomycin follows a polyketide biosynthetic pathway typical of many Streptomyces secondary metabolites. Recent research has revealed interesting aspects of its biosynthesis, particularly the involvement of mycothiol, a glutathione counterpart in many actinobacteria .
Biological Activities
Litomycin demonstrates a wide spectrum of biological activities, making it a compound of significant interest for potential therapeutic applications.
Antimicrobial Activity
Target | Activity |
---|---|
Gram-positive bacteria | High activity |
Gram-negative bacteria | Moderate activity |
Protozoa | High activity |
Litomycin displays potent activity against Gram-positive bacteria and has demonstrable effects against some Gram-negative species as well. This broad-spectrum antimicrobial action makes it a compound of interest for addressing various bacterial infections .
Anticancer Properties
Litomycin exhibits cytotoxicity against multiple cancer cell lines in vitro at nanomolar to micromolar concentrations. This includes demonstrated activity against:
Recent studies have identified litomycin as a specific inhibitor of several enzymes that are recognized targets for anticancer drug development:
Antiviral Activity
Research has shown that litomycin possesses antiviral properties against fowl plague virus in mammalian cell cultures. This suggests potential applications in combating certain viral infections .
Mechanisms of Action
Antibacterial Mechanism
The primary antibacterial mechanism of litomycin involves interference with the tRNA Leu aminoacylation process. This disruption prevents proper protein synthesis, ultimately leading to bacterial cell death. The mechanism represents a reversible competitive inhibition that can be partially mitigated by high leucine concentrations .
Anticancer Mechanism
Multiple mechanisms contribute to litomycin's anticancer activity:
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Inhibition of ribosomal RNA maturation, which was initially identified as the primary cytotoxic mechanism
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Specific inhibition of farnesyltransferase, a key enzyme in the post-translational modification of proteins involved in cell signaling
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Blockade of inosine 5′-monophosphate dehydrogenase, a rate-limiting enzyme in guanine nucleotide biosynthesis
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Inhibition of cell division cycle 7 kinase, a critical regulator of DNA replication
Catalytic Activity
Recent research has revealed that litomycin functions as an organocatalyst with unique properties:
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It catalyzes the oxidation of L-ascorbic acid, generating L-dehydroascorbic acid and hydrogen peroxide (H₂O₂) at a 1:1 stoichiometric ratio
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It demonstrates the ability to oxidize sulfhydryl compounds, including L-cysteine and glutathione
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The bactericidal activity appears partially mediated by oxidation of sulfhydryl groups in cellular components and the toxicity of hydrogen peroxide generated during oxidation reactions
This catalytic capability represents a novel aspect of litomycin's biological activity that extends beyond its direct interactions with specific biomolecular targets.
Isolation and Purification
Litomycin can be extracted from bacterial culture using several techniques:
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Isolation from culture filtrates and mycelium through extraction with lower aliphatic alcohols
The purification process leverages the distinctive physicochemical properties of litomycin, particularly its solubility characteristics and chromophoric nature, which facilitates monitoring during separation procedures.
Comparative Analysis with Other Antibiotics
Comparison with Mitomycin C
While litomycin and mitomycin C are both antibiotics with anticancer properties, they differ significantly in structure and mechanism:
Property | Litomycin | Mitomycin C |
---|---|---|
Molecular Formula | C₂₂H₂₀O₁₀ | C₁₅H₁₈N₄O₅ |
Molecular Weight | 444.4 g/mol | 334.33 g/mol |
Structure | Benzoisochromanequinone | Mitosane |
Primary Mechanism | tRNA Leu aminoacylation inhibition | DNA cross-linking agent |
Producing Organism | Various Streptomyces species | Streptomyces caespitosus |
Mitomycin C functions as a bifunctional and trifunctional alkylating agent that binds to DNA, leading to cross-linking and inhibition of DNA synthesis and function. It is cell cycle phase-nonspecific in its action .
Comparison with Other Benzoisochromanequinones
Litomycin belongs to a family of structurally related benzoisochromanequinone antibiotics, including:
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Actinorhodin
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Dihydrogranaticin
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Mycothiogranaticins
These compounds share core structural elements but differ in specific functionalities that influence their biological activities and physicochemical properties .
Future Research Directions
Several promising avenues for future research on litomycin include:
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Further elucidation of the complete biosynthetic pathway to enable bioengineering approaches for improved production
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Development of semi-synthetic derivatives with enhanced pharmacological properties and reduced toxicity
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Exploration of structure-activity relationships to identify the critical pharmacophores responsible for specific biological activities
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Investigation of potential synergistic effects when combined with other therapeutic agents
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Detailed characterization of the redox-sensing mechanisms involved in regulating its biosynthesis
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